![molecular formula C8H15NO B1442692 9-Azabicyclo[3.3.1]non-9-yloxy CAS No. 31785-68-9](/img/structure/B1442692.png)

9-Azabicyclo[3.3.1]non-9-yloxy

描述

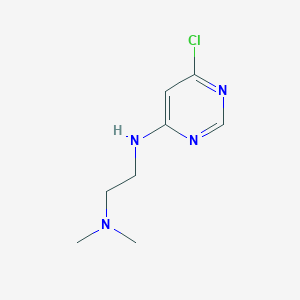

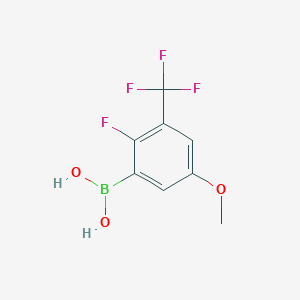

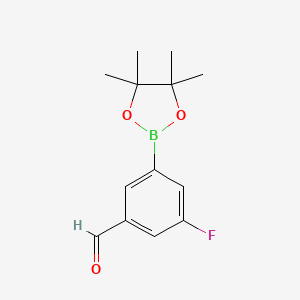

9-Azabicyclo[3.3.1]non-9-yloxy, also known as ABNO, belongs to a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . The molecular formula of this compound is C8H12NO2 and it has a molecular weight of 154.1864 .

Synthesis Analysis

The synthesis of 9-Azabicyclo[3.3.1]non-9-yloxy involves a catalytic system that includes Bi(NO3)3 and Keto-ABNO with air as the environmentally benign oxidant . This system has been used to oxidize various primary and secondary alcohols to their corresponding products under mild conditions .Molecular Structure Analysis

The molecular structure of 9-Azabicyclo[3.3.1]non-9-yloxy is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of this compound is InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2 .Chemical Reactions Analysis

9-Azabicyclo[3.3.1]non-9-yloxy is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . It has also been reported to react with thiol compounds .Physical And Chemical Properties Analysis

The empirical formula of 9-Azabicyclo[3.3.1]non-9-yloxy is C8H14NO . It has a molecular weight of 140.20 . It is a solid substance with a melting point of 65-70 °C .科研应用

Sigma Receptor Ligand Synthesis

9-Azabicyclo[3.3.1]non-9-yloxy derivatives have been actively investigated for their affinity towards sigma (σ1 and σ2) receptors. Notably, certain N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs exhibited high affinity and selectivity for σ2 receptors, which has implications for their use in the preparation of biotinylated and fluorescent probes targeting these receptors. This research provides valuable insights into the structural activity relationships of these compounds (Vangveravong et al., 2006) (Vangveravong et al., 2006) (Mach et al., 2002).

Catalysis in Alcohol Oxidation

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical, has demonstrated high efficiency in catalyzing the oxidation of alcohols to their corresponding carbonyl compounds. This offers a practical and potent catalyst for oxidation processes, which is of significant interest in organic synthesis and chemical industries (Shibuya et al., 2009).

Antimicrobial Applications

Compounds derived from 9-Azabicyclo[3.3.1]non-9-yloxy have been synthesized and shown to possess notable antimicrobial properties. For instance, 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles demonstrated significant antibacterial and antifungal activities against selected microorganisms, highlighting their potential as antimicrobial agents (Ramachandran et al., 2011) (Ramachandran et al., 2009).

Structural and Stereochemical Analysis

Detailed NMR studies on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones provided insights into their stereochemistry and conformational preferences. These compounds, irrespective of substituents, predominantly exist in a twin-chair conformation with an equatorial orientation of substituents. Understanding their structural dynamics is crucial for their application in designing new drugs and materials (Park et al., 2011).

Alcohol Oxidation Catalysis Optimization

Hydroxylamine derivatives, such as 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), related to 9-azabicyclo[3.3.1]nonan-9-ol, have shown efficiency in catalyzing the oxidation of secondary alcohols using molecular oxygen and copper cocatalysts. These findings contribute to the development of efficient catalytic systems for organic synthesis (Toda et al., 2023).

性质

IUPAC Name |

9-hydroxy-9-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXMSJQQHBZNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azabicyclo[3.3.1]nonane n-oxyl | |

CAS RN |

31785-68-9 | |

| Record name | 9-azabicyclononane-N-oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)

![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)

![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)